molecular formula C11H17NO3 B2494811 Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate CAS No. 2241130-93-6

Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate

Cat. No.: B2494811
CAS No.: 2241130-93-6
M. Wt: 211.261
InChI Key: OQTGUCZHZHVWJU-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the methoxy and carboxylate groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-azaspiro[3.5]nonane-6-carboxylate
  • 7-Methyl-7-azaspiro[3.5]nonan-2-amine

Uniqueness

Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both methoxy and carboxylate functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

methyl 6-methoxy-7-azaspiro[3.5]non-6-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-9-6-11(4-3-5-11)8(7-12-9)10(13)15-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTGUCZHZHVWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCC(C2(C1)CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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